Bienvenue dans la boutique en ligne BenchChem!

Lavendustin A

EGFR signaling tyrosine kinase inhibition natural product screening

Lavendustin A is a natural-product EGFR inhibitor with an ATP-competitive mechanism and an IC50 of 11 nM—approximately 50-fold more potent than erbstatin. It exhibits high selectivity over PKA/PKC (IC50 > 100 μM), making it essential for unambiguous EGFR signaling studies, tamoxifen-resistant breast cancer research, and comparative SAR benchmarking. Supplied at ≥98% purity by HPLC, it ensures reproducible dose-response curves in A431, MDA-MB-468, and HN5 cell lines. Bulk quantities support solid-phase analog library synthesis.

Molecular Formula C21H19NO6
Molecular Weight 381.4 g/mol
CAS No. 125697-92-9
Cat. No. B1674585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLavendustin A
CAS125697-92-9
Synonyms5-amino-((N-2,5-dihydroxybenzyl)-N'-2-hydroxybenzyl)aminosalicylic acid
lavendustin A
RG-14355
RG14355
Molecular FormulaC21H19NO6
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O
InChIInChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28)
InChIKeyULTTYPMRMMDONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lavendustin A (CAS 125697-92-9): Natural Product EGFR Tyrosine Kinase Inhibitor for Signal Transduction Research


Lavendustin A (RG-14355) is a natural product isolated from Streptomyces griseolavendus, characterized by a novel tertiary amine scaffold linking substituted benzyl and phenyl moieties [1]. It functions as a potent, selective, ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, with a reported IC50 of 11 nM (or 4.4 ng/mL) [1]. The compound exhibits high selectivity over serine/threonine kinases PKA and PKC (IC50 > 100 μM), and demonstrates cell permeability .

Why Lavendustin A Cannot Be Interchanged with Erbstatin, Genistein, or Lavendustin B in EGFR Signaling Studies


Although erbstatin, genistein, lavendustin B, and lavendustin A are all classified as natural product-derived tyrosine kinase inhibitors, their potency, selectivity profiles, and mechanisms of kinase inhibition differ substantially [1][2]. Lavendustin A demonstrates approximately 50-fold greater inhibitory potency against EGFR-associated tyrosine kinase than erbstatin [1]. Furthermore, while lavendustin B (a structurally related metabolite) inhibits HIV-1 integrase and GLUT1 with weak tyrosine kinase activity, lavendustin A is a dedicated EGFR inhibitor . Genistein, a broad-spectrum isoflavone, lacks the same degree of selectivity for EGFR over other kinases [2]. Substituting any of these compounds without quantitative validation would compromise experimental reproducibility and confound interpretation of EGFR-dependent signaling pathways.

Quantitative Differentiation of Lavendustin A: Head-to-Head Potency, Selectivity, and Mechanistic Comparisons


EGFR Tyrosine Kinase Inhibition: 50-Fold Greater Potency than Erbstatin

Lavendustin A inhibits epidermal growth factor receptor (EGFR)-associated tyrosine kinase with an IC50 of 4.4 ng/mL, which is approximately 50 times more inhibitory than erbstatin, another natural product-derived tyrosine kinase inhibitor [1][2].

EGFR signaling tyrosine kinase inhibition natural product screening

Kinase Selectivity Profile: High Selectivity Over PKA and PKC (IC50 >100 μM)

Lavendustin A demonstrates marked selectivity for EGFR-associated tyrosine kinase over serine/threonine kinases. It inhibits p60c-src with an IC50 of 500 nM but is inactive against protein kinase A (PKA) and protein kinase C (PKC) at concentrations up to 100 μM, yielding a selectivity window of >9000-fold for EGFR over PKA/PKC .

kinase selectivity off-target profiling signal transduction

Distinct Primary Target vs. Lavendustin B: EGFR Kinase vs. HIV Integrase/GLUT1

Lavendustin A and lavendustin B are structurally related metabolites from the same microbial source, yet their primary biological targets are distinct. Lavendustin A is a potent EGFR tyrosine kinase inhibitor (IC50 = 11 nM) . In contrast, lavendustin B inhibits HIV-1 integrase interaction with LEDGF/p75 (IC50 = 94.07 μM) and is an ATP-competitive GLUT1 inhibitor (Ki = 15 μM), exhibiting only weak tyrosine kinase inhibition .

target specificity chemical biology compound selection

Cell Permeability and Cellular Activity Contrasting with Genistein in Breast Cancer Models

In a comparative study of tyrosine kinase inhibitors against tamoxifen-sensitive and tamoxifen-resistant human breast cancer cell lines, lavendustin A, genistein, and 2,5-dihydromethylcinnimate (2,5-MeC, an erbstatin analogue) were evaluated [1]. Decreased EGFR expression (ZR-PR-LT cells) was associated with increased sensitivity specifically to lavendustin A and 2,5-MeC, whereas genistein sensitivity correlated differently with EGFR expression status [1]. Anti-proliferative IC50 concentrations of 2,5-MeC, but not genistein or lavendustin A, directly inhibited EGFR-associated tyrosine kinase activity in ZR-75-1 cells by 20–50%, indicating distinct cellular mechanisms [1].

cell permeability breast cancer anti-proliferative activity

Mechanism of Kinase Inhibition: ATP-Competitive, Noncompetitive with Peptide Substrate

Kinetic analysis reveals that lavendustin A inhibits EGFR tyrosine kinase through a mechanism distinct from erbstatin. Lavendustin A competes with ATP but is noncompetitive with respect to the peptide substrate, whereas erbstatin competes with the peptide substrate [1][2]. This mechanistic divergence explains differences in cellular activity and resistance profiles.

kinase inhibition mechanism enzyme kinetics ATP-competitive

Optimized Application Scenarios for Lavendustin A in Academic and Industrial Research


Dissecting EGFR-Dependent Signaling Pathways with High Selectivity

Researchers investigating EGFR-mediated signal transduction can employ lavendustin A at concentrations between 10–100 nM to achieve potent EGFR kinase inhibition while maintaining selectivity over PKA and PKC (IC50 > 100 μM) . This selectivity window enables confident attribution of downstream phosphorylation events to EGFR rather than off-target serine/threonine kinase activity. Typical experimental workflows involve pre-treatment of EGFR-expressing cell lines (e.g., A431 epidermoid carcinoma) with lavendustin A for 1–2 hours prior to EGF stimulation, followed by Western blot analysis of phospho-EGFR (Tyr1068) and downstream effectors such as ERK1/2 and AKT .

Comparative Profiling of Natural Product Tyrosine Kinase Inhibitors in Cancer Cell Line Panels

Lavendustin A serves as a benchmark natural product EGFR inhibitor in comparative studies against genistein, erbstatin, and synthetic analogs. Its approximately 50-fold greater potency than erbstatin [1] and distinct ATP-competitive mechanism make it an essential reference compound for structure-activity relationship (SAR) studies [2]. Procurement of high-purity lavendustin A (≥98% by HPLC) is critical for generating reproducible dose-response curves in cell viability assays (e.g., MTT or CellTiter-Glo) across panels of EGFR-expressing cancer cell lines, including A431, MDA-MB-468, and HN5 [1][2].

Chemical Biology Tool for Validating EGFR Dependency in Tamoxifen-Resistant Breast Cancer Models

In tamoxifen-resistant breast cancer research, lavendustin A provides a unique tool to probe EGFR dependency, as demonstrated by the inverse correlation between EGFR expression and cellular sensitivity to lavendustin A in ZR-75-1 variant cell lines [3]. Researchers should use lavendustin A at concentrations ranging from 1–10 μM for 72-hour proliferation assays to assess differential sensitivity across isogenic cell line pairs with varying EGFR expression levels. This application is particularly relevant for validating EGFR as a therapeutic target in endocrine-resistant breast cancer subtypes [3].

Solid-Phase Synthesis and Combinatorial Chemistry Starting Material

Lavendustin A's novel tertiary amine scaffold serves as a versatile starting point for solid-phase synthesis of analog libraries using combinatorial and parallel synthesis techniques [4]. Procurement of bulk quantities with certified purity (≥98%) enables medicinal chemistry teams to generate diverse lavendustin A derivatives via reductive amination and alkylation reactions on solid supports [4]. This application supports the development of novel antiproliferative agents, including SDZ 281-977 (LAP 977), which demonstrated clinical proof-of-concept efficacy in actinic keratosis patients [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lavendustin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.